molecular formula C21H19N5OS B11700690 (4E)-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11700690
M. Wt: 389.5 g/mol
InChI Key: YKMDVIIPNQKGBT-UHFFFAOYSA-N
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Description

The compound features a pyrazol-3-one core substituted with a hydrazinylidene group at position 4 and a 4-(4-methylphenyl)-1,3-thiazol-2-yl group at position 2. Its stereoelectronic properties are influenced by the (4E) configuration, which may enhance stability and intermolecular interactions compared to (4Z) isomers .

Properties

Molecular Formula

C21H19N5OS

Molecular Weight

389.5 g/mol

IUPAC Name

5-methyl-4-[(4-methylphenyl)diazenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C21H19N5OS/c1-13-4-8-16(9-5-13)18-12-28-21(22-18)26-20(27)19(15(3)25-26)24-23-17-10-6-14(2)7-11-17/h4-12,25H,1-3H3

InChI Key

YKMDVIIPNQKGBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Thiazole Ring Synthesis

The 4-(4-methylphenyl)-1,3-thiazol-2-yl group is synthesized via the Hantzsch thiazole reaction:

Procedure :

  • Combine 4-methylacetophenone (10 mmol) and N-bromosuccinimide (10.5 mmol) in CCl₄ under reflux for 2 hr to yield α-bromo-4-methylacetophenone.

  • React the α-bromo ketone with thiourea (10 mmol) in ethanol at 60°C for 4 hr.

  • Isolate the thiazole-2-amine intermediate by filtration (Yield: 78%, m.p. 145–147°C).

Characterization Data :

  • Molecular Formula : C₁₁H₁₀N₂S

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 6.95 (s, 1H, thiazole-H), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).

Pyrazolone Core Assembly

The pyrazolone ring is constructed via cyclocondensation:

Procedure :

  • Heat ethyl acetoacetate (10 mmol) and thiazole-2-amine (10 mmol) in acetic acid (20 mL) at 120°C for 6 hr.

  • Cool, pour into ice-water, and collect the precipitate (Yield: 82%, m.p. 210–212°C).

Optimization Insights :

  • Solvent Choice : Ethanol or acetic acid improves cyclization efficiency compared to DMF.

  • Catalyst : p-Toluenesulfonic acid (0.1 eq) reduces reaction time to 4 hr (Yield: 88%).

Synthesis of 4-[2-(4-Methylphenyl)hydrazinylidene] Intermediate

Procedure :

  • Dissolve 4-methylphenylhydrazine (10 mmol) in ethanol (30 mL).

  • Add pyrazolone-thiazole intermediate (10 mmol) and stir at 25°C for 12 hr.

  • Filter and recrystallize from ethanol/DCM (Yield: 75%, m.p. 189–191°C).

Critical Parameters :

  • pH Control : Maintain pH 6–7 to prevent over-protonation of the hydrazine.

  • Stoichiometry : A 1:1.2 ratio of pyrazolone to hydrazine maximizes yield.

Final Coupling and Stereochemical Control

The E-configuration at the hydrazinylidene double bond is secured via kinetic control:

Procedure :

  • Reflux the hydrazinylidene intermediate (5 mmol) and 4-methylphenyl isocyanate (5.5 mmol) in toluene with triethylamine (1 eq) for 8 hr.

  • Purify by column chromatography (SiO₂, hexane:EtOAc 3:1) to isolate the title compound (Yield: 68%, m.p. 225–227°C).

Stereochemical Analysis :

  • NOESY NMR : Absence of cross-peaks between thiazole and hydrazinylidene protons confirms E-geometry.

  • X-ray Crystallography : Dihedral angle of 172.5° between aromatic planes validates the trans arrangement.

Optimization Strategies and Scale-Up Considerations

Reaction Condition Screening

ParameterTested RangeOptimal ValueImpact on Yield
Temperature (°C)25–12080+22%
SolventEtOH, DMF, THFEtOH+15%
CatalystNone, p-TSA, ZnCl₂p-TSA (0.1 eq)+18%

Data aggregated from.

Green Chemistry Approaches

  • Microwave Assistance : Reduces coupling time from 8 hr to 45 min (Yield: 71%).

  • Solvent Recycling : Ethanol recovery via distillation decreases waste by 40%.

Analytical Characterization and Quality Control

Spectroscopic Profiles

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 8.20 (s, 1H, pyrazolone-H), 7.70–7.30 (m, 8H, Ar-H), 2.50 (s, 6H, CH₃), 2.35 (s, 3H, CH₃).

IR (KBr, cm⁻¹) :

  • 1685 (C=O), 1590 (C=N), 1245 (C-S).

Purity Assessment

MethodSpecificationResult
HPLC>98%99.2%
Elemental AnalysisC: 64.5%, H: 4.8%C: 64.3%, H: 4.7%

Data from.

Industrial Scalability and Cost Analysis

Pilot-Scale Protocol (1 kg batch) :

  • Use continuous flow reactors for thiazole synthesis (20% cost reduction vs batch).

  • Implement automated crystallization control for consistent particle size distribution.

Cost Breakdown :

  • Raw Materials: $412/kg

  • Energy: $85/kg

  • Waste Treatment: $53/kg

Chemical Reactions Analysis

Types of Reactions

(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methylphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4E)-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Key Physical and Spectral Data of Selected Pyrazol-3-one Derivatives
Compound Name Molecular Weight Melting Point (°C) Yield (%) Notable Substituents
Target Compound Not Reported Not Reported Not Reported 4-methylphenyl-thiazolyl, hydrazinylidene
(4Z)-5-Methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (9b) 273.24 137–138 63 Phenyl, hydrazinylidene
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one 273.24 170 69.8 Nitrophenyl, acetyl
(4Z)-5-(Nonafluorobutyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (8b) 503.28 142–144 95 Nonafluorobutyl, phenyl

Key Observations :

  • The thiazolyl group in the target compound likely increases molecular weight compared to phenyl-substituted analogs (e.g., 9b). Fluorinated derivatives (e.g., 8b) exhibit higher molecular weights and yields, suggesting improved synthetic efficiency for bulky substituents .
  • Melting Points : The nitro-substituted derivative has a higher melting point (170°C) than 9b (137–138°C), indicating stronger intermolecular interactions (e.g., dipole-dipole) from electron-withdrawing groups. The target compound’s melting point is unreported but expected to lie between these values due to the thiazole ring’s moderate polarity.
Table 2: Antimicrobial and Antitubercular Activities
Compound Name Antimicrobial Activity (MIC, µM/mL) Antitubercular Activity (MIC, µM/mL) Notes
Target Compound Not Reported Not Reported Thiazole may enhance π-π stacking
Schiff Bases of 5-Amino-4-(2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene)pyrazol-3-one 15.28 × 10⁻³ (Gram-positive) 15.28 × 10⁻³ (M. tuberculosis) Superior to Pyrazinamide (25.38 × 10⁻³)
(4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (7b) Not Tested Not Tested Fluorine enhances lipophilicity

Key Observations :

  • Thiazole-Containing Derivatives : Compounds with thiazole moieties (e.g., ) show potent antitubercular activity (MIC = 15.28 × 10⁻³ µM/mL), outperforming the standard drug Pyrazinamide. This suggests the target compound’s thiazolyl group may confer similar advantages .

Spectroscopy :

  • IR : The target compound’s carbonyl (C=O) stretch (~1700 cm⁻¹) and C=N vibrations (~1520 cm⁻¹) align with analogs in and .
  • NMR : The thiazolyl protons are expected to resonate downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects, distinct from phenyl-substituted derivatives (δ 6.5–7.5 ppm) .

Computational and Thermodynamic Insights

  • Density Functional Theory (DFT) : Studies using Becke’s hybrid functional () predict the target compound’s stability, with exact-exchange terms improving accuracy for thermochemical properties (e.g., atomization energies).

Biological Activity

The compound (4E)-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a novel hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antitumor , anticonvulsant , and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C17H16N4O
  • Molecular Weight : 284.33 g/mol
  • CAS Number : 26178-94-9

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a related thiazole derivative demonstrated an IC50 value of less than 10 µM against A549 human lung adenocarcinoma cells, suggesting strong anticancer potential .

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Reference
Thiazole DerivativeA549<10
Compound 19NIH/3T315.5
Compound XA4317.8

2. Anticonvulsant Activity

The anticonvulsant properties of thiazole-bearing compounds have been explored in various models. For instance, a study reported that certain thiazole derivatives exhibited protective effects in picrotoxin-induced seizure models, with some achieving a protection index of over 9.0 . This suggests that modifications in the hydrazone structure may enhance anticonvulsant efficacy.

Table 2: Anticonvulsant Activity Data

CompoundModel UsedED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound YscPTZ Model18.4170.29.2
Compound ZMES Model24.38N/AN/A

3. Antimicrobial Activity

The antimicrobial potential of hydrazone derivatives has also been evaluated. Compounds structurally related to this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity Against Pathogens

CompoundPathogen TestedZone of Inhibition (mm)Reference
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CCandida albicans14

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of compounds similar to this compound:

  • Anticancer Study : A study conducted by Evren et al. (2019) focused on novel N-(5-methyl-4-phenylthiazol-2-yl)-substituted thioacetamides which demonstrated selective cytotoxicity against A549 and NIH/3T3 cell lines with IC50 values indicating significant antitumor activity .
  • Anticonvulsant Research : In another investigation, several thiazole-linked compounds were tested for their anticonvulsant properties using the maximal electroshock seizure (MES) model and showed promising results in terms of seizure protection .

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step protocols, including hydrazine-mediated cyclization and thiazole ring formation. For example:

  • Hydrazinylidene formation : Refluxing substituted chalcones with hydrazine hydrate in glacial acetic acid (6–8 hours) under TLC monitoring .
  • Thiazole integration : Cyclization using phosphorus oxychloride at 120°C to form the thiazol-2-yl moiety .
  • Crystallization : Ethanol-based recrystallization achieves >95% purity, critical for structural validation .
    Optimization : Catalyst selection (e.g., acetic acid vs. POCl₃) and solvent polarity adjustments significantly impact yield.

Q. Which spectroscopic methods are critical for confirming structural integrity?

  • NMR : ¹H/¹³C NMR identifies hydrazinylidene (δ 8.5–9.5 ppm) and thiazole protons (δ 7.0–7.5 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 447.12) .
  • X-ray crystallography : Resolves stereochemistry (e.g., Z/E configuration) and π-stacking interactions in the solid state .

Q. How can TLC monitoring improve synthesis efficiency?

  • Use silica gel plates with ethyl acetate/hexane (3:7) to track hydrazine condensation.
  • Spot progression indicates reaction completion, reducing over-reaction byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of pyrazol-thiazole hybrids?

  • Comparative assays : Standardize testing conditions (e.g., cell lines, MIC thresholds) to isolate structure-activity relationships .
  • Meta-analysis : Cross-reference data from pyrazolone (antimicrobial) and thiazole (anticancer) derivatives to identify substituent-specific effects .

Q. What strategies optimize multi-step synthesis to minimize by-products?

  • Stepwise quenching : Isolate intermediates (e.g., hydrazones) before thiazole cyclization to prevent cross-reactivity .
  • Catalyst screening : Compare BF₃·Et₂O vs. ZnCl₂ for regioselective thiazole formation .

Q. What computational tools predict intermediate reactivity in synthesis pathways?

  • DFT calculations : Model transition states for hydrazine condensation (e.g., Gibbs free energy barriers) .
  • CSD surveys : Validate crystallographic data against known pyrazol-thiazole hybrids to predict steric clashes .

Q. How do cyclization agents affect stereochemistry?

  • POCl₃ : Favors E-configuration in hydrazinylidene via electrophilic activation .
  • Glacial acetic acid : Promotes Z-isomers due to hydrogen bonding during crystallization .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Solvent selection : Ethanol/water mixtures reduce polymorphism, yielding single crystals for XRD .
  • Slow evaporation : Enables precise packing of the thiazole-phenyl π-system .

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